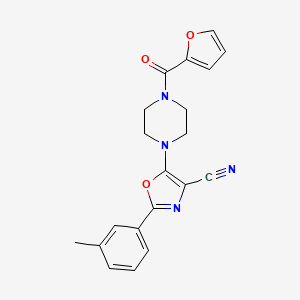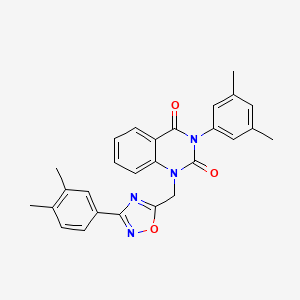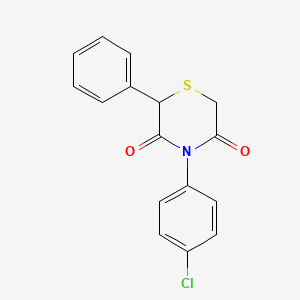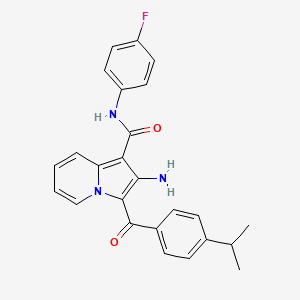![molecular formula C14H18FN B2627004 1-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287344-15-2](/img/structure/B2627004.png)
1-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, commonly referred to as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the group of compounds known as indole-3-carboxamides, which are structurally similar to naturally occurring cannabinoids found in the cannabis plant. FUB-144 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism Of Action
FUB-144 acts as a partial agonist of the CB1 and CB2 receptors. This means that it binds to these receptors and activates them to a lesser extent than a full agonist would. This partial activation leads to a range of physiological effects, including altered mood, appetite, and pain sensation. FUB-144 also acts as an inhibitor of the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can further affect the physiological processes regulated by the endocannabinoid system.
Biochemical and Physiological Effects:
FUB-144 has been shown to have a range of biochemical and physiological effects. These include alterations in mood, appetite, and pain sensation. FUB-144 has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the activation of the endocannabinoid system and the subsequent modulation of various signaling pathways.
Advantages And Limitations For Lab Experiments
FUB-144 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, FUB-144 also has some limitations. It is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, its use in lab experiments requires strict adherence to safety protocols, as it is a potent compound that can cause harm if mishandled.
Future Directions
There are several future directions for research on FUB-144. One area of interest is the development of new synthetic cannabinoids that have improved efficacy and safety profiles. Another area of interest is the study of the long-term effects of FUB-144 on the endocannabinoid system and the body as a whole. Additionally, FUB-144 may have potential applications in the development of new therapies for various diseases, including chronic pain and inflammation. Further research in these areas may lead to new insights into the role of the endocannabinoid system in health and disease.
Synthesis Methods
FUB-144 can be synthesized using various methods, including the use of a palladium-catalyzed Suzuki coupling reaction. This method involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The resulting product is then subjected to a series of reactions to obtain FUB-144. Other methods of synthesis include the use of Grignard reagents and the Buchwald-Hartwig coupling reaction.
Scientific Research Applications
FUB-144 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This system is responsible for regulating various physiological processes, including mood, appetite, and pain sensation. FUB-144 has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This binding leads to the activation of various signaling pathways, which in turn affect the physiological processes regulated by the endocannabinoid system.
properties
IUPAC Name |
1-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c1-10-11(4-3-5-12(10)15)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQMJUSZPJTKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2626925.png)
![3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626926.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)


![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
